molecular formula C17H19BrN4Na2O4S B1284173 5-Bromo-PAPS CAS No. 679787-08-7

5-Bromo-PAPS

Cat. No.: B1284173
CAS No.: 679787-08-7
M. Wt: 501.3 g/mol
InChI Key: AZQQDIOTZJGZJL-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

5-Bromo-PAPS, a water-soluble derivative of 5-Br-PADAP, is a highly sensitive colorimetric reagent . It primarily targets various metal ions, including Zn (II), Cu (II), Fe (II), Ni (II), Co (II), Pt (II), Ru (II), and Rh (II) . These metal ions play crucial roles in numerous biochemical processes, including enzymatic reactions, signal transduction, and maintaining structural integrity of proteins .

Mode of Action

This compound interacts with its targets by forming a red chelate with the metal ions at pH 7.5-9.5 . This interaction results in a color change that can be detected spectrophotometrically . The formation of this chelate is highly sensitive, allowing for the detection and quantification of these metal ions in various samples .

Biochemical Pathways

The interaction of this compound with metal ions does not directly affect a specific biochemical pathway. Instead, it provides a means to measure the levels of these metal ions, which are involved in numerous biochemical pathways. For example, zinc is a cofactor in over 300 enzymes affecting various biological processes, including DNA synthesis, RNA transcription, cell division, and metabolism .

Pharmacokinetics

Its water-soluble nature suggests that if it were introduced into an organism, it could potentially be distributed throughout the body via the circulatory system .

Result of Action

The primary result of this compound action is the formation of a colored chelate with metal ions, which can be detected and quantified spectrophotometrically . This allows researchers to measure the levels of these ions in various samples, providing valuable information about the biochemical status of the sample .

Action Environment

The action of this compound is influenced by the pH of the environment. The optimal pH for chelate formation is between 7.5 and 9.5 . Outside this range, the efficiency of chelate formation may decrease. Additionally, the presence of other substances in the sample, such as proteins or other metal ions, may interfere with the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-PAPS involves multiple steps, starting with the preparation of the pyridylazo compound. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-PAPS undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5-Bromo-PAPS

This compound is unique due to its high sensitivity for zinc detection and its water solubility, which makes it suitable for use in aqueous environments. Its ability to form stable complexes with a wide range of metal ions also sets it apart from other similar compounds .

Properties

IUPAC Name

disodium;3-[4-[(5-bromopyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN4O4S.2Na/c1-2-8-22(9-3-10-27(24,25)26)14-5-6-15(16(23)11-14)20-21-17-7-4-13(18)12-19-17;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,24,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQQDIOTZJGZJL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4Na2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576140
Record name Disodium 3-[{4-[(E)-(5-bromopyridin-2-yl)diazenyl]-3-oxidophenyl}(propyl)amino]propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679787-08-7
Record name Disodium 3-[{4-[(E)-(5-bromopyridin-2-yl)diazenyl]-3-oxidophenyl}(propyl)amino]propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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